molecular formula C9H17Br2N3 B15088951 3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide

Cat. No.: B15088951
M. Wt: 327.06 g/mol
InChI Key: FXFINNKFZKZVLS-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide is a compound that features both an imidazole ring and a piperidine ring. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered heterocyclic ring containing one nitrogen atom. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide typically involves the formation of the imidazole ring followed by the attachment of the piperidine ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then reacted with piperidine under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-ylmethyl)piperidine;dihydrochloride: Similar structure but with different counterions.

    3-(1-methyl-1H-imidazol-5-yl)piperidine: Similar structure with a methyl group on the imidazole ring.

Uniqueness

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide is unique due to its specific combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17Br2N3

Molecular Weight

327.06 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide

InChI

InChI=1S/C9H15N3.2BrH/c1-2-8(5-10-3-1)4-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H

InChI Key

FXFINNKFZKZVLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CN=CN2.Br.Br

Origin of Product

United States

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